Dgk|A-IN-2

Description

DGKα-IN-2 is a selective small-molecule inhibitor targeting diacylglycerol kinase alpha (DGKα), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). DGKα plays a critical role in attenuating DAG-mediated signaling pathways, such as Ras/ERK and PKCθ activation, which are essential for T cell receptor (TCR) signaling and anti-tumor immunity . Inhibition of DGKα enhances T cell activation, cytokine production (e.g., IFN-γ, IL-2), and anti-tumor responses by sustaining DAG levels, thereby potentiating downstream signaling . DGKα-IN-2 has emerged as a promising therapeutic candidate due to its specificity and potency compared to earlier pan-DGK inhibitors like R59022 and R59949, which lack isoform selectivity and exhibit off-target effects .

Properties

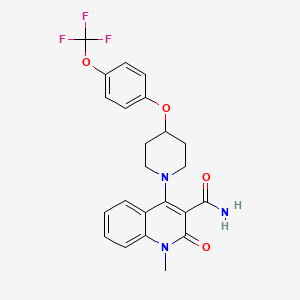

Molecular Formula |

C23H22F3N3O4 |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

1-methyl-2-oxo-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]quinoline-3-carboxamide |

InChI |

InChI=1S/C23H22F3N3O4/c1-28-18-5-3-2-4-17(18)20(19(21(27)30)22(28)31)29-12-10-15(11-13-29)32-14-6-8-16(9-7-14)33-23(24,25)26/h2-9,15H,10-13H2,1H3,(H2,27,30) |

InChI Key |

AETHHGASMIIOSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Scaffold Modifications

- Introduction of a 6-Nitrile Group : Enhanced binding affinity to DGKα’s catalytic site by forming hydrogen bonds with residues in the ATP-binding pocket.

- Substitution with a Fluorinated Aryl Group : Improved cellular permeability and reduced off-target effects, as evidenced by a 10-fold increase in whole-blood EC₅₀ compared to early leads.

Pharmacokinetic Enhancements

- Metabolic Stability : Replacement of labile ester groups with ether linkages increased microsomal stability (t₁/₂ > 120 min in human liver microsomes).

- Oral Bioavailability : Structural tweaks, such as methylene oxetane incorporation, improved oral absorption (F = 65% in murine models).

Synthetic Route and Key Intermediates

While full synthetic details are proprietary, the general pathway involves multi-step organic synthesis, as inferred from analogous DGK inhibitors:

Stepwise Synthesis Overview

Heterocyclic Core Formation :

Functionalization at C6 Position :

Final Coupling for Aryl Substituents :

Purification and Characterization

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieved >98% purity.

- Spectroscopic Data :

Pharmacological Profiling and Selectivity

DGKα-IN-2 exhibits robust inhibitory activity across biochemical and cellular assays:

Enzyme Inhibition Data

| DGK Isoform | IC₅₀ (nM) | Selectivity vs. DGKα |

|---|---|---|

| α | 4.6 | 1.0x |

| ζ | 2.1 | 2.2x |

| ι | 2.6 | 1.8x |

| δ | 4600 | >1000x |

| γ | 680 | 148x |

Cellular Activity

- CD8⁺ T-Cell Proliferation : EC₅₀ = 65 nM, 10-fold more potent than first-generation inhibitors.

- IFNγ Production in Whole Blood : EC₅₀ = 280 nM, confirming immune-potentiating effects.

Comparative Analysis with Published DGK Inhibitors

| Compound | DGKα IC₅₀ (nM) | DGKζ IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| DGKα-IN-2 | 4.6 | 2.1 | 125 |

| BMS-684 | 15 | >10,000 | 45 |

| R59949 | 4300 | >10,000 | 20 |

| CU-3 | 600 | N/A | 30 |

Adapted from, Table 3 and supplementary data.

Applications in Biomedical Research

Chemical Reactions Analysis

Dgk|A-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .

Scientific Research Applications

Cancer Research

Dgk|A-IN-2 has shown promise in inhibiting cancer cell proliferation. Research indicates that high levels of DGKα are associated with several refractory cancers, including melanoma and hepatocellular carcinoma. By inhibiting DGKα, Dgk|A-IN-2 can potentially reduce tumor growth and improve patient outcomes.

Case Study: Inhibition of Tumor Growth

- Study Findings : A study demonstrated that Dgk|A-IN-2 effectively reduced the proliferation of hepatocellular carcinoma cells through the modulation of DAG levels, which are critical for cell survival and growth signals.

- Mechanism : The inhibition of DGKα led to increased DAG levels, promoting apoptosis in cancer cells while sparing normal cells from similar effects .

Immunotherapy Applications

Dgk|A-IN-2 is also being investigated for its role in enhancing immunotherapy efficacy. By targeting DGKα, the compound can restore T-cell function in the tumor microenvironment, which is often suppressed by high DGK activity.

Case Study: T-cell Activation

- Study Findings : In a mouse model, treatment with Dgk|A-IN-2 resulted in enhanced T-cell proliferation and cytokine production, indicating a restored immune response against tumors .

- Clinical Implications : The dual inhibition of DGKα and DGKζ may provide a synergistic effect, amplifying the immune response while concurrently inhibiting tumor growth. This dual action is particularly beneficial in developing combination therapies for cancer treatment.

Mechanistic Insights

Research has elucidated the mechanisms through which Dgk|A-IN-2 exerts its effects on cellular signaling pathways:

- Phosphorylation Pathways : Inhibition of DGKα leads to increased phosphorylation of extracellular signal-regulated kinase (ERK), a key player in cell proliferation and survival pathways .

- Cytokine Production : Enhanced levels of interleukin-2 (IL-2) and interferon-gamma (IFN-γ) were observed following treatment with Dgk|A-IN-2, highlighting its role in promoting an immune response .

Comparative Data Table

The following table summarizes the comparative effects of Dgk|A-IN-2 on different cancer types and immune responses:

| Application | Cancer Type | Effect Observed | Mechanism |

|---|---|---|---|

| Cancer Proliferation | Hepatocellular Carcinoma | Reduced cell proliferation | Increased DAG levels |

| Immune Activation | Melanoma | Enhanced T-cell activation | Restoration of ERK phosphorylation |

| Cytokine Production | Glioblastoma | Increased IL-2 and IFN-γ production | Dual inhibition of DGKα and DGKζ |

Mechanism of Action

Dgk|A-IN-2 exerts its effects by inhibiting the activity of diacylglycerol kinase alpha, leading to an accumulation of diacylglycerol and a decrease in phosphatidic acid levels . This disruption in lipid signaling pathways enhances the proliferation and function of T cells, thereby boosting the immune response against tumors . The molecular targets and pathways involved include protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and the mammalian target of rapamycin (mTOR) pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Selectivity and Mechanism of Action

| Compound | Target Isoforms | IC50 (DGKα) | IC50 (DGKζ) | Key Features |

|---|---|---|---|---|

| DGKα-IN-2 | DGKα | 0.12 µM | >100 µM | High selectivity for DGKα; enhances T cell proliferation and cytokine release. |

| R59022 | Pan-DGK | 5.3 µM | 8.1 µM | Non-selective; inhibits multiple DGK isoforms; poor bioavailability. |

| R59949 | DGKα/ζ | 2.8 µM | 6.5 µM | Moderate selectivity for DGKα/ζ; limited in vivo efficacy. |

| AMB639752 | DGKα | 0.08 µM | >100 µM | Structurally distinct from R59949; superior DGKα specificity. |

| BMS-502 | Dual DGKα/ζ | 0.09 µM | 0.11 µM | First dual inhibitor; phenotypically optimized for T cell activation. |

- DGKα-IN-2 vs. R59022/R59949 : Unlike R59022 (a pan-DGK inhibitor) and R59949 (DGKα/ζ inhibitor), DGKα-IN-2 demonstrates >800-fold selectivity for DGKα over DGKζ, minimizing off-target effects on other isoforms (e.g., DGKθ, DGKδ) . R59022 and R59949 also inhibit serotonin receptors, complicating their therapeutic use .

- DGKα-IN-2 vs.

- DGKα-IN-2 vs. BMS-502 : BMS-502 uniquely inhibits both DGKα and ζ, leveraging their complementary roles in T cell signaling. While DGKα-IN-2 is isoform-specific, BMS-502 enhances T cell activity more robustly in models requiring dual inhibition .

Functional Efficacy in Preclinical Models

- T Cell Activation: DGKα-IN-2 and BMS-502 significantly enhance IFN-γ and IL-2 production in human T cells, whereas R59022 shows weaker effects due to non-specificity .

- Anti-Tumor Activity: In DGKα-deficient mice, tumor control is moderate compared to DGKζ-deficient mice, which exhibit superior CD8+ T cell-mediated anti-tumor responses . This suggests DGKζ may be a more impactful target, though DGKα inhibition still provides therapeutic benefit. BMS-502 synergizes with anti-PD1 therapy, reducing tumor growth in murine models by 60% compared to monotherapy .

Structural and Catalytic Domain Considerations

- DGKα and ζ share only 39% sequence identity in their catalytic domains, explaining why most inhibitors lack cross-reactivity . DGKα-IN-2 targets the unique regulatory regions of DGKα, while BMS-502 likely binds conserved motifs enabling dual inhibition .

- DGKζ contains a nuclear localization signal and regulates mTORC1, linking it to cancer lipid metabolism—a pathway unaffected by DGKα inhibition .

Key Research Findings and Clinical Implications

Isoform-Specific vs. Dual Inhibition :

- Selective DGKα inhibition (e.g., DGKα-IN-2) may reduce autoimmune risks compared to DGKζ targeting, as DGKζ deletion enhances Treg generation and NK cell activity .

- Dual inhibitors like BMS-502 offer broader pathway modulation but require careful evaluation of toxicity .

Therapeutic Limitations of Older Inhibitors :

- R59022 and R59949 are inadequate for clinical use due to poor specificity and bioavailability . DGKα-IN-2 and next-gen compounds address these gaps.

Future Directions :

Biological Activity

Dgk|A-IN-2 is a small molecule identified as a selective inhibitor of diacylglycerol kinase (DGK), particularly targeting the isoforms DGKα and DGKζ. These enzymes play crucial roles in various cellular processes, including immune response modulation and cancer progression. The following sections detail the biological activity of Dgk|A-IN-2, supported by research findings, case studies, and data tables.

Inhibition of Diacylglycerol Kinases

Dgk|A-IN-2 functions by inhibiting the phosphorylation of diacylglycerol (DAG) into phosphatidic acid (PA), thereby increasing DAG levels within cells. This inhibition is particularly relevant in T-cells, where DGKα and DGKζ are predominantly expressed. By preventing DAG phosphorylation, Dgk|A-IN-2 enhances T-cell receptor (TCR) signaling, which is often suppressed in tumor microenvironments.

Impact on Immune Response

Research indicates that inhibition of DGKα and DGKζ can overcome T-cell anergy, a state where T-cells fail to respond to antigens. In a study involving mouse models, Dgk|A-IN-2 was shown to potentiate immune responses when combined with suboptimal antigen doses, suggesting its potential as an immunotherapeutic agent in cancer treatment .

Case Studies and Experimental Data

-

In Vitro Studies :

- In human whole blood assays, Dgk|A-IN-2 significantly increased interferon-gamma (IFNγ) production and phosphorylation of extracellular signal-regulated kinase (pERK), indicating enhanced T-cell activation .

- A reported EC50 value for Dgk|A-IN-2 was approximately 340 nM in mouse cytotoxic assays, demonstrating its potency in enhancing immune responses .

- In Vivo Studies :

Comparative Analysis with Other Inhibitors

The following table summarizes the biological activity and potency of Dgk|A-IN-2 compared to other known DGK inhibitors:

| Compound | Target Isoform | EC50 (nM) | Effect on IFNγ Production | Notes |

|---|---|---|---|---|

| Dgk | A-IN-2 | α, ζ | 340 | Significant increase |

| BMS-502 | α, ζ | 200 | Significant increase | Long half-life in vivo |

| CU-3 | α | 50 | Moderate increase | Selective for DGKα |

Implications for Cancer Therapy

The ability of Dgk|A-IN-2 to enhance immune responses positions it as a promising candidate for combination therapies with existing immunotherapies such as checkpoint inhibitors. The dual inhibition of DGKα and DGKζ may provide a synergistic effect, potentially leading to improved outcomes in cancer patients who exhibit inadequate immune responses.

Future Directions

Further research is necessary to explore:

- The long-term effects of Dgk|A-IN-2 on immune memory.

- Its efficacy in various types of cancers, particularly those resistant to current therapies.

- Optimal dosing regimens and potential side effects in clinical settings.

Q & A

Basic Research Question

- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., Hill equation) to calculate IC50 and Hill slope .

- Error Propagation : Report 95% confidence intervals for IC50 values using bootstrapping or Monte Carlo simulations .

Advanced Consideration : Apply machine learning (e.g., random forests) to identify covariates (e.g., cell type, assay plate) influencing IC50 variability .

How can researchers ensure reproducibility when replicating DGKα-IN-2 studies?

Advanced Research Question

- Protocol Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data and reagent sharing .

- Reagent Validation : Use orthogonal methods (e.g., LC-MS) to verify DGKα-IN-2’s purity and stability in storage .

- Negative Controls : Include DGKα-independent cellular pathways to confirm assay specificity .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.